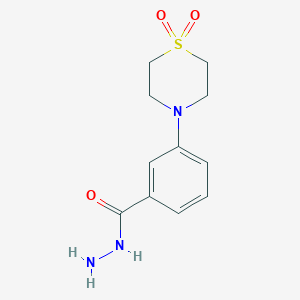
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide
Vue d'ensemble
Description
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sulfonamides, including derivatives like 3-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)benzenecarbohydrazide, play a pivotal role in medicinal chemistry due to the primary sulfonamide moiety's presence in a wide array of clinically used drugs. These drugs range from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Recent research has expanded their application into novel drugs with significant antitumor activity, such as apricoxib and pazopanib, highlighting the ongoing need for novel sulfonamides in drug development. The sulfonamide group's versatility suggests its future incorporation into new therapeutic agents, targeting diseases from glaucoma to cancer and beyond (Carta, Scozzafava, & Supuran, 2012).
Benzazoles and Guanidine Moiety
Benzazoles and their derivatives, notable for their wide range of biological activities, have seen synthetic chemists developing new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and Astemizole. The guanidine group, when bonded to a benzazole ring, can significantly modify the biological activity of these heterocycles. This has led to extensive research on synthetic approaches to guanidinobenzazoles, exploring their potential as therapeutic agents across various pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).
Amyloid Imaging in Alzheimer's Disease
Advancements in amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), have revolutionized the early detection of Alzheimer's disease. These radioligands enable the measurement of amyloid in vivo in the brain, providing insights into the pathophysiological mechanisms and progression of amyloid deposits. This breakthrough technique has the potential to significantly impact the evaluation of new antiamyloid therapies (Nordberg, 2007).
Synthetic Strategies for Benzothiazines
Benzothiazines, consisting of a benzene ring attached to a thiazine ring, have found application in drug discovery as potential candidates for treating various diseases, including cancer, diabetes, and hypertension. The review of synthetic strategies for benzothiazine derivatives highlights their importance in the field of medicinal chemistry, underscoring the ongoing research efforts to develop new therapeutic agents based on this heterocyclic compound (Mir, Dar, & Dar, 2020).
Propriétés
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-18(16,17)7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPTRUYPLTQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)
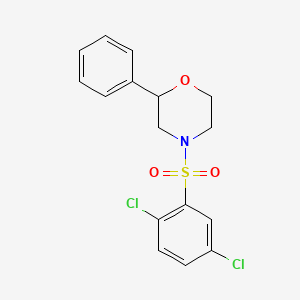
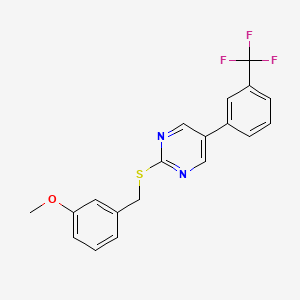
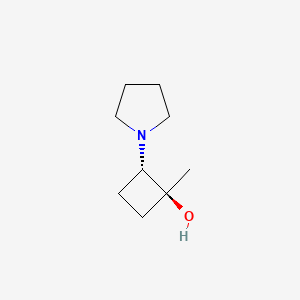


![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520739.png)
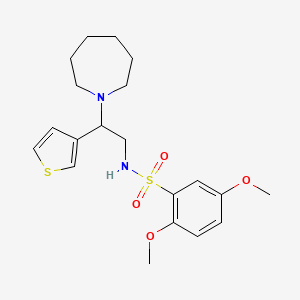

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)
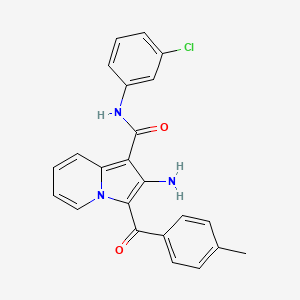
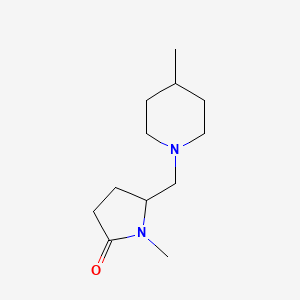
![benzyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate](/img/structure/B2520752.png)
